Bis(2,6-dimethylphenyl)phosphate
Overview
Description
Resorcinol Dimethyl Ether, also known as 1,3-Dimethoxybenzene, is an organic compound with the molecular formula C8H10O2. It is a derivative of resorcinol where both hydroxyl groups are replaced by methoxy groups. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions .
Mechanism of Action
Target of Action
Bis(2,6-dimethylphenyl)phosphate is known to have estrogen-like activity . This means that its primary targets are likely to be estrogen receptors, which play a crucial role in the regulation of many biological processes, including reproductive development and function.
Mode of Action
The compound interacts with its targets by mimicking the action of estrogen, a primary female sex hormone . It binds to estrogen receptors, triggering a series of changes in the cell that can lead to altered gene expression and cellular function .
Biochemical Pathways
Given its estrogen-like activity, it is likely to impact pathways related to sexual differentiation and reproductive function .
Pharmacokinetics
It has been detected in the brain after treatment, suggesting that it can cross the blood-brain barrier .
Result of Action
Exposure to this compound has been associated with precocious puberty, irregular estrous cycles, and a lowered lordosis response . It has also been found to cause masculinization of sexual dimorphic nuclei in the hypothalamus of female mice .
Preparation Methods
Synthetic Routes and Reaction Conditions: Resorcinol Dimethyl Ether can be synthesized through the methylation of resorcinol. The process typically involves the reaction of resorcinol with dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation .
Industrial Production Methods: In an industrial setting, the production of Resorcinol Dimethyl Ether follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving efficiency .
Types of Reactions:
Oxidation: Resorcinol Dimethyl Ether can undergo oxidation reactions to form quinones or other oxidized derivatives.
Substitution: It can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Friedel-Crafts Reactions: Resorcinol Dimethyl Ether can react with acyl chlorides or alkyl halides in the presence of a Lewis acid catalyst like aluminum chloride to form substituted aromatic compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic medium.
Substitution: Nitric acid, sulfuric acid, halogens, Lewis acids.
Friedel-Crafts: Acyl chlorides, alkyl halides, aluminum chloride.
Major Products:
Oxidation: Quinones, oxidized derivatives.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Friedel-Crafts: Acylated or alkylated aromatic compounds.
Scientific Research Applications
Resorcinol Dimethyl Ether has a wide range of applications in scientific research:
Comparison with Similar Compounds
1,2-Dimethoxybenzene:
1,4-Dimethoxybenzene: Known as hydroquinone dimethyl ether, it has methoxy groups at the 1 and 4 positions of the benzene ring.
Comparison:
Properties
IUPAC Name |
bis(2,6-dimethylphenyl) hydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19O4P/c1-11-7-5-8-12(2)15(11)19-21(17,18)20-16-13(3)9-6-10-14(16)4/h5-10H,1-4H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APOXBWCRUPJDAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OP(=O)(O)OC2=C(C=CC=C2C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50452772 | |
Record name | Bis(2,6-dimethylphenyl)phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50452772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18350-99-7 | |
Record name | Bis(2,6-dimethylphenyl)phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50452772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(2,6-dimethylphenyl)hydrogenphosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main innovation presented in the research regarding Resorcinol bis(2,6-dimethylphenyl phosphate) production?
A1: The research introduces a novel continuous alkaline wash method for synthesizing Resorcinol bis(2,6-dimethylphenyl phosphate) []. This method aims to improve upon traditional batch processes by offering several advantages:
- Enhanced Product Quality: Continuous processing allows for consistent reaction conditions, leading to improved product quality and stability [].
- Reduced Emulsification: The method effectively minimizes emulsification of the product feed and discharge liquid, simplifying downstream processing [].
- Environmental Benefits: Reduced emulsification contributes to lower material waste and minimizes the environmental impact of the process [].
- Cost Efficiency: Continuous processing optimizes material usage, reduces waste, and requires less downtime for cleaning and maintenance, contributing to overall cost savings [].
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